Cas no 16485-05-5 (1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-)
16485-05-5 structure
Product Name:1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
Numero CAS:16485-05-5
MF:C18H21N3O
MW:295.378844022751
CID:208865
PubChem ID:167465
Update Time:2025-04-19
1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
- N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine
- AC1L4ZZH
- AC1Q4WEU
- AR-1K9310
- N-(1,3-benzoxazol-2-yl)-N-benzyl-N',N'-dimethylethane-1,2-diamine
- N-Benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-aethylendiamin
- N-benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-ethylenediamine
- Oxadimedine
- Oxadimedine [INN]
- SureCN2110216
- UNII-8K9WQD78R6
- SR-01000945170-2
- DTXSID60864680
- N-(BENZOXAZOLYL)-N-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE
- Z1416488985
- 8K9WQD78R6
- 16485-05-5
- SR-01000945170-1
- AKOS033323575
- SR-01000945170
- SCHEMBL2110216
- CHEMBL2110998
- Q27270668
- N~1~-(1,3-Benzoxazol-2-yl)-N~1~-benzyl-N~2~,N~2~-dimethylethane-1,2-diamine
- MLS006011540
- SMR004703307
-
- Inchi: 1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3
- Chiave InChI: FBJHSTREJLPCAT-UHFFFAOYSA-N
- Sorrisi: O1C2C=CC=CC=2N=C1N(CC1C=CC=CC=1)CCN(C)C
Proprietà calcolate
- Massa esatta: 295.16863
- Massa monoisotopica: 295.168462302g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 330
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 32.5Ų
Proprietà sperimentali
- Densità: 1.158
- Punto di ebollizione: 424.7°Cat760mmHg
- Punto di infiammabilità: 210.6°C
- Indice di rifrazione: 1.631
- PSA: 32.51
1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- Letteratura correlata
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
16485-05-5 (1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-) Prodotti correlati
- 111628-39-8(2-(piperazin-1-yl)-1,3-benzoxazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso